2-Bromo-1-(morpholin-4-yl)decan-1-one

Description

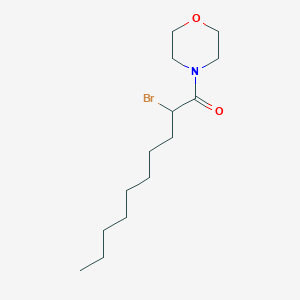

2-Bromo-1-(morpholin-4-yl)decan-1-one (CAS 13805-27-1) is a brominated ketone featuring a morpholine moiety and a 10-carbon alkyl chain. Its molecular formula is C₁₄H₂₆BrNO₂, with a molecular weight of 320.27 g/mol. The compound is supplied as a white crystalline powder (≥98% purity) and is used extensively in organic synthesis and pharmaceutical research, particularly as an intermediate in drug development . The morpholine ring enhances polarity and solubility in polar solvents, while the long alkyl chain contributes to lipophilicity, making it suitable for applications requiring balanced hydrophilicity-lipophilicity profiles.

Properties

CAS No. |

13805-27-1 |

|---|---|

Molecular Formula |

C14H26BrNO2 |

Molecular Weight |

320.27 g/mol |

IUPAC Name |

2-bromo-1-morpholin-4-yldecan-1-one |

InChI |

InChI=1S/C14H26BrNO2/c1-2-3-4-5-6-7-8-13(15)14(17)16-9-11-18-12-10-16/h13H,2-12H2,1H3 |

InChI Key |

HRCOFWCQHPNONJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C(=O)N1CCOCC1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(morpholin-4-yl)decan-1-one typically involves the bromination of 1-(morpholin-4-yl)decan-1-one. One common method includes the reaction of 1-(morpholin-4-yl)decan-1-one with bromine in the presence of a solvent such as dichloromethane at low temperatures . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle bromine and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(morpholin-4-yl)decan-1-one can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-1-(morpholin-4-yl)decan-1-one has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(morpholin-4-yl)decan-1-one involves its interaction with biological targets through its functional groups. The bromine atom can participate in halogen bonding, while the morpholine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-Bromo-1-(4-Chlorophenyl) Propan-1-One (CAS 877-37-2)

- Structure: Shorter propanone backbone with a 4-chlorophenyl substituent.

- Molecular Formula : C₉H₈BrClO.

- Applications : Key intermediate in synthesizing Levosimendan, a calcium sensitizer used in heart failure therapy .

- Shorter chain limits lipophilicity compared to the decan chain in the target compound.

(S)-2-Bromo-1-(3-Bromo-4-Methoxyphenyl)decan-1-one

- Structure : Decan chain with a dibrominated methoxyphenyl group.

- Synthesis : Enantioselective synthesis via asymmetric catalysis (>98% ee) .

- Physical Properties : Melting point 58–59°C; spectroscopic data (IR, NMR) confirms α-bromo ketone reactivity.

- Comparison :

- Methoxy and bromo substituents on the aryl group enhance electronic effects, influencing reactivity in cross-coupling reactions.

- Lacks the morpholine ring, reducing solubility in aqueous media.

2-Bromo-1-(2,4-Dichlorophenyl)ethanone (CAS 31827-94-8)

4-(2-Bromobutanoyl)morpholine (CAS 103608-46-4)

- Structure: Morpholine attached to a bromobutanoyl chain.

- Molecular Formula: C₈H₁₄BrNO₂.

- Comparison: Shorter butanoyl chain reduces steric bulk compared to the decan chain in the target compound.

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Trends | Key Substituents |

|---|---|---|---|---|

| 2-Bromo-1-(morpholin-4-yl)decan-1-one | 320.27 | Not reported | Moderate in polar solvents | Decan chain, morpholine |

| 2-Bromo-1-(4-Chlorophenyl) Propan-1-One | 235.51 | Not reported | Low in water, high in DCM | Chlorophenyl, propanone |

| (S)-2-Bromo-1-(3-Bromo-4-Methoxyphenyl)decan-1-one | 418.01 | 58–59 | Soluble in chloroform, methanol | Dibrominated methoxyphenyl |

| 2-Bromo-1-(2,4-Dichlorophenyl)ethanone | 280.12 | Not reported | High in ether, acetone | Dichlorophenyl, ethanone |

| 4-(2-Bromobutanoyl)morpholine | 236.11 | Not reported | High in THF, ethyl acetate | Butanoyl, morpholine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.